molecular formula C11H13ClFNO4S2 B2431365 2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1009235-46-4

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2431365
CAS No.: 1009235-46-4
M. Wt: 341.8
InChI Key: XWJNKCOADQIXDX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by the presence of a sulfonamide group, a chlorofluorobenzene moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chloro-4-fluorobenzenesulfonamide: This intermediate can be synthesized by reacting 3-chloro-4-fluoroaniline with chlorosulfonic acid under controlled conditions.

    Formation of the Butanoic Acid Derivative: The next step involves the reaction of the sulfonamide intermediate with 4-(methylsulfanyl)butanoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorofluorobenzene moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorophenylboronic acid: Shares the chlorofluorobenzene moiety but differs in the functional groups attached to the benzene ring.

    3-Chloro-4-fluorobenzenesulfonamide: Similar sulfonamide group but lacks the butanoic acid and methylsulfanyl groups.

Uniqueness

2-(3-Chloro-4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a sulfonamide and a butanoic acid moiety allows for diverse reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S2/c1-19-5-4-10(11(15)16)14-20(17,18)7-2-3-9(13)8(12)6-7/h2-3,6,10,14H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJNKCOADQIXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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